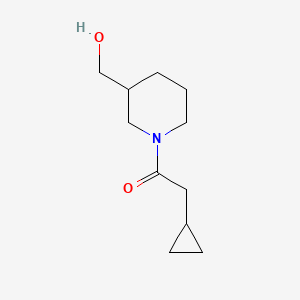
1-(3-羟甲基哌啶-1-基)-2-环丙基乙酮
描述
2-Cyclopropyl-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one is a chemical compound that features a cyclopropyl group attached to an ethanone backbone, with a piperidine ring substituted with a hydroxymethyl group
科学研究应用
2-Cyclopropyl-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Piperidines are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Target of Action
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . For example, Biperiden, a piperidine derivative, is a muscarinic antagonist that has effects in both the central and peripheral nervous systems .
Mode of Action
The mechanism of action of centrally active anticholinergic drugs such as Biperiden is considered to relate to competitive antagonism of acetylcholine at cholinergic receptors in the corpus striatum, which then restores the balance .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways depending on their specific structures and functional groups .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives can vary widely depending on their specific structures and functional groups .
Result of Action
Piperidine derivatives can have a wide range of effects depending on their specific structures and functional groups .
Action Environment
Environmental factors can significantly influence the action of piperidine derivatives .
生化分析
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyclopropyl-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its efficacy and impact on cells.
Dosage Effects in Animal Models
The effects of 2-Cyclopropyl-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage threshold is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
2-Cyclopropyl-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one is involved in various metabolic pathways, interacting with specific enzymes and cofactors . These interactions can influence the levels of metabolites and the overall metabolic flux within cells. The compound’s role in these pathways is essential for understanding its broader biochemical impact.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of cyclopropyl ketone with a piperidine derivative under controlled conditions to introduce the hydroxymethyl group. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the production process.
化学反应分析
Types of Reactions
2-Cyclopropyl-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-Cyclopropyl-1-[3-(carboxymethyl)piperidin-1-yl]ethan-1-one.
Reduction: Formation of 2-Cyclopropyl-1-[3-(hydroxymethyl)piperidin-1-yl]ethanol.
Substitution: Formation of various substituted piperidine derivatives depending on the electrophile used.
相似化合物的比较
Similar Compounds
- 2-Cyclopropyl-1-[3-(methyl)piperidin-1-yl]ethan-1-one
- 2-Cyclopropyl-1-[3-(ethyl)piperidin-1-yl]ethan-1-one
- 2-Cyclopropyl-1-[3-(propyl)piperidin-1-yl]ethan-1-one
Uniqueness
2-Cyclopropyl-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that lack this functional group.
属性
IUPAC Name |
2-cyclopropyl-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-8-10-2-1-5-12(7-10)11(14)6-9-3-4-9/h9-10,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUOHCXLTOIRID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















